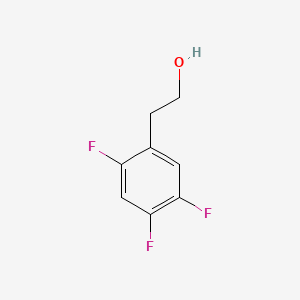

2-(2,4,5-Trifluorophenyl)ethanol

Description

Properties

IUPAC Name |

2-(2,4,5-trifluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O/c9-6-4-8(11)7(10)3-5(6)1-2-12/h3-4,12H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHFXXIXHSGJQOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590710 | |

| Record name | 2-(2,4,5-Trifluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883267-70-7 | |

| Record name | 2-(2,4,5-Trifluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-(2,4,5-Trifluorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of the synthesis and characterization of 2-(2,4,5-Trifluorophenyl)ethanol. This compound is a crucial intermediate in the synthesis of Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[1][2][3] This guide outlines a common synthetic route, detailed experimental protocols, and comprehensive characterization data. The information is intended to support researchers and professionals in the fields of medicinal chemistry and drug development.

Introduction

2-(2,4,5-Trifluorophenyl)ethanol is a fluorinated aromatic alcohol. Its chemical structure, featuring a trifluorinated phenyl ring, makes it a valuable building block in organic synthesis, particularly in the pharmaceutical industry.[3] The primary application of this compound is as a key precursor in the multi-step synthesis of Sitagliptin.[1][2][3] The synthesis of this intermediate typically involves the reduction of 2,4,5-trifluorophenylacetic acid.[1]

Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₇F₃O | [4] |

| Molecular Weight | 176.14 g/mol | [4] |

| Appearance | Liquid | [4] |

| Purity | ≥97% | [5] |

Synthesis of 2-(2,4,5-Trifluorophenyl)ethanol

A prevalent method for the synthesis of 2-(2,4,5-Trifluorophenyl)ethanol is the reduction of its corresponding carboxylic acid, 2,4,5-trifluorophenylacetic acid.[1] While various reducing agents can be employed, borane complexes are effective for this transformation.

Synthesis Workflow

Caption: Synthesis workflow for 2-(2,4,5-Trifluorophenyl)ethanol.

Experimental Protocol: Reduction of 2,4,5-Trifluorophenylacetic Acid

This protocol is a representative procedure based on the borane reduction of carboxylic acids.

Materials:

-

2,4,5-Trifluorophenylacetic acid

-

Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4,5-trifluorophenylacetic acid (1.0 eq) in anhydrous THF (approximately 0.2 M concentration).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add the 1 M solution of borane-THF complex (1.1 eq) dropwise via a syringe or dropping funnel, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0°C and cautiously quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 2-(2,4,5-Trifluorophenyl)ethanol as a liquid.

Role in Sitagliptin Synthesis

2-(2,4,5-Trifluorophenyl)ethanol is not the final component but is further processed to a key chiral intermediate for the synthesis of Sitagliptin. The alcohol is typically oxidized to the corresponding aldehyde, which then undergoes further reactions.

Caption: Role of 2-(2,4,5-Trifluorophenyl)ethanol in Sitagliptin synthesis.

Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, 500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.15 - 7.05 | m | 1H | Ar-H |

| ~ 6.95 - 6.85 | m | 1H | Ar-H |

| 3.89 | t, J ≈ 6.5 Hz | 2H | -CH₂-OH |

| 2.93 | t, J ≈ 6.5 Hz | 2H | Ar-CH₂- |

| ~ 1.60 | br s | 1H | -OH |

¹³C NMR (Predicted, 125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 157 (ddd) | C -F |

| ~ 148 (ddd) | C -F |

| ~ 146 (ddd) | C -F |

| ~ 123 (dt) | Ar-C |

| ~ 118 (dd) | Ar-C H |

| ~ 106 (dd) | Ar-C H |

| 61.5 | -C H₂-OH |

| 31.8 | Ar-C H₂- |

Infrared (IR) Spectroscopy

Predicted Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| ~ 3350 | Strong, Broad | O-H Stretch | Alcohol |

| ~ 3080 | Medium | C-H Stretch | Aromatic |

| ~ 2940, 2880 | Medium | C-H Stretch | Aliphatic |

| ~ 1620, 1510 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~ 1250 - 1050 | Strong | C-F Stretch | Aryl Fluoride |

| ~ 1050 | Strong | C-O Stretch | Primary Alcohol |

Mass Spectrometry (MS)

Predicted Fragmentation Pattern (Electron Ionization):

| m/z | Predicted Fragment Ion |

| 176 | [M]⁺ (Molecular Ion) |

| 158 | [M - H₂O]⁺ |

| 145 | [M - CH₂OH]⁺ |

Safety Information

| Hazard Statements | Precautionary Statements |

| H302: Harmful if swallowed. | P264: Wash hands thoroughly after handling. |

| H315: Causes skin irritation. | P270: Do not eat, drink or smoke when using this product. |

| H319: Causes serious eye irritation. | |

| H335: May cause respiratory irritation. |

This safety information is based on available data for the compound and may not be exhaustive. Always consult the Safety Data Sheet (SDS) before handling.

Conclusion

2-(2,4,5-Trifluorophenyl)ethanol is a key synthetic intermediate with significant applications in the pharmaceutical industry, most notably in the production of Sitagliptin. The synthesis via reduction of 2,4,5-trifluorophenylacetic acid is a reliable method. This guide provides a comprehensive, albeit predictive, set of characterization data to aid researchers in the identification and utilization of this compound. Adherence to appropriate safety protocols is essential when handling this and all chemical reagents.

References

- 1. Preparation method of sitagliptin intermediate triazolopyrazine derivative - Eureka | Patsnap [eureka.patsnap.com]

- 2. WO2009064476A1 - Preparation of sitagliptin intermediate - Google Patents [patents.google.com]

- 3. WO2012042534A2 - Processes for the preparation of r-sitagliptin and intermediates thereof - Google Patents [patents.google.com]

- 4. compoundchem.com [compoundchem.com]

- 5. labcompare.com [labcompare.com]

Spectroscopic Profile of 2-(2,4,5-Trifluorophenyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 2-(2,4,5-Trifluorophenyl)ethanol. Due to the limited availability of published experimental data for this specific molecule, this document presents a predictive analysis based on data from structurally analogous compounds and established spectroscopic principles. The information herein is intended to serve as a reference for researchers involved in the synthesis, characterization, and application of fluorinated aromatic compounds in drug development and other scientific endeavors.

Chemical Structure and Properties

IUPAC Name: 2-(2,4,5-Trifluorophenyl)ethanol Molecular Formula: C₈H₇F₃O[1][2] Molecular Weight: 176.14 g/mol [3] CAS Number: 883267-70-7[2]

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-(2,4,5-Trifluorophenyl)ethanol. These predictions are derived from the analysis of similar compounds and general spectroscopic theory.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.3-7.1 | m | 2H | Aromatic CH |

| 3.89 | t | 2H | -CH₂-OH |

| 2.95 | t | 2H | Ar-CH₂- |

| ~2.5-1.5 | br s | 1H | -OH |

Predicted solvent: CDCl₃. The chemical shifts of the aromatic protons are estimations and will be influenced by the fluorine substitution pattern, exhibiting complex splitting patterns due to ¹H-¹⁹F coupling.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts

| Chemical Shift (δ) ppm | Assignment |

| ~157 (ddd) | C-F |

| ~148 (ddd) | C-F |

| ~145 (ddd) | C-F |

| ~120 (dd) | Aromatic CH |

| ~115 (dd) | Aromatic CH |

| ~105 (dd) | Aromatic C-C |

| 61.5 | -CH₂-OH |

| 31.8 | Ar-CH₂- |

Predicted solvent: CDCl₃. The aromatic carbons will exhibit splitting due to coupling with fluorine (J-coupling), indicated by 'd' for doublet and 'dd' for doublet of doublets, and 'ddd' for doublet of doublet of doublets.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (alcohol)[4][5] |

| 3100-3000 | Medium | Aromatic C-H stretch[4] |

| 2960-2850 | Medium | Aliphatic C-H stretch |

| 1600-1450 | Medium-Strong | Aromatic C=C stretch[4] |

| 1250-1000 | Strong | C-O stretch (alcohol)[4][5] & C-F stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Relative Intensity | Assignment |

| 176 | Moderate | [M]⁺ (Molecular Ion) |

| 145 | High | [M - CH₂OH]⁺ |

| 117 | Moderate | [M - CH₂OH - CO]⁺ or [C₆H₂F₃]⁺ |

Ionization method: Electron Ionization (EI). The fragmentation pattern is predicted based on the stability of the resulting carbocations and neutral losses.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on standard laboratory practices for the analysis of small organic molecules.

NMR Spectroscopy

¹H and ¹³C NMR spectra would be acquired on a 300 or 500 MHz spectrometer.[6][7] The sample would be prepared by dissolving approximately 5-10 mg of 2-(2,4,5-Trifluorophenyl)ethanol in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[8] For ¹H NMR, the spectral width would be set from -2 to 12 ppm. For ¹³C NMR, the spectral width would be set from 0 to 220 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[9] A small drop of the liquid sample would be placed directly onto the ATR crystal. The spectrum would be recorded in the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal would be collected prior to the sample measurement.[4]

Mass Spectrometry (MS)

Mass spectral data would be acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.[10] The sample, dissolved in a volatile solvent like dichloromethane or methanol, would be injected into the GC. The mass spectrometer would be set to scan a mass range of m/z 40-500.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 2-(2,4,5-Trifluorophenyl)ethanol.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

- 1. labcompare.com [labcompare.com]

- 2. 2-(2,4,5-Trifluorophenyl)ethanol | CymitQuimica [cymitquimica.com]

- 3. (+)-2,2,2-Trifluoro-1-phenylethanol | C8H7F3O | CID 1472401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rsc.org [rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. eurisotop.com [eurisotop.com]

- 9. 2-(Perfluorodecyl)ethanol | C12H5F21O | CID 70083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

Physical and chemical properties of 2-(2,4,5-Trifluorophenyl)ethanol

An In-depth Technical Guide to 2-(2,4,5-Trifluorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available technical information for 2-(2,4,5-Trifluorophenyl)ethanol. It is important to note that specific experimental data for this compound is limited in publicly accessible sources. Information on related compounds has been included for reference and should be treated as such.

Core Physical and Chemical Properties

2-(2,4,5-Trifluorophenyl)ethanol is a fluorinated aromatic alcohol. Its structure is characterized by a 2,4,5-trifluorinated phenyl group attached to a two-carbon ethanol chain. The presence of three fluorine atoms on the aromatic ring significantly influences its electronic properties, reactivity, and potential biological interactions.

Data Presentation

A summary of the available quantitative and qualitative data for 2-(2,4,5-Trifluorophenyl)ethanol is presented in Table 1.

Table 1: Physical and Chemical Properties of 2-(2,4,5-Trifluorophenyl)ethanol

| Property | Value | Reference / Comment |

| Molecular Formula | C₈H₇F₃O | |

| Molecular Weight | 176.14 g/mol | |

| IUPAC Name | 2-(2,4,5-trifluorophenyl)ethanol | |

| InChI Key | KHFXXIXHSGJQOW-UHFFFAOYSA-N | |

| CAS Number | 883267-70-7 | |

| Physical Form | Liquid | |

| Purity | ≥97% or 98% | |

| Boiling Point | Data not available | For the related compound 2-(4-fluorophenyl)ethanol, the boiling point is reported as 213.0±15.0 °C at 760 mmHg. A patent reports a boiling point of 79 to 85°C at a reduced pressure of 1.8 kPa for the similar compound 1-(2-trifluoromethylphenyl)ethanol. |

| Melting Point | Data not available | --- |

| Density | Data not available | The density of the related compound 2-(4-fluorophenyl)ethanol is reported as 1.1±0.1 g/cm³. |

| Solubility | Data not available | Based on its structure, it is expected to be soluble in common organic solvents. |

| Storage Conditions | Store at room temperature |

Experimental Protocols

Proposed Synthesis via Reduction

A potential method for the synthesis of 2-(2,4,5-Trifluorophenyl)ethanol is the reduction of a suitable precursor, such as 2-(2,4,5-trifluorophenyl)acetic acid or its corresponding ester or acyl chloride. The following is a generalized, hypothetical protocol based on the reduction of a carboxylic acid derivative.

Reaction: R-C(=O)X + [Reducing Agent] → R-CH₂OH (where R = 2,4,5-Trifluorophenyl and X = OH, O-Alkyl, or Cl)

Materials:

-

2-(2,4,5-Trifluorophenyl)acetyl chloride (or the corresponding acid/ester)

-

Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄))

-

Anhydrous ethereal solvent (e.g., diethyl ether or tetrahydrofuran (THF))

-

Aqueous acid (e.g., 1 M HCl) for workup

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Methodology:

-

A solution of the 2-(2,4,5-trifluorophenyl)acetyl derivative in an anhydrous ethereal solvent is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

The flask is cooled in an ice bath.

-

The reducing agent is added slowly and portion-wise to the stirred solution.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by Thin Layer Chromatography).

-

The reaction is carefully quenched by the slow addition of water, followed by an aqueous acid solution.

-

The product is extracted into an organic solvent.

-

The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.

-

The crude product can be purified by vacuum distillation.

Analytical Characterization Methods

Standard analytical techniques would be employed to confirm the identity and purity of the synthesized compound:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would provide information on the chemical environment of the hydrogen atoms. Protons on the carbon adjacent to the hydroxyl group typically appear in the 3.3–4.0 ppm range.

-

¹³C NMR: The carbon atom bonded to the hydroxyl group is expected to have a chemical shift in the range of 50–80 ppm.

-

¹⁹F NMR: This would be crucial to confirm the fluorine substitution pattern on the aromatic ring.

-

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule.

Biological Activity and Signaling Pathways

As of the date of this guide, there is no publicly available information in the scientific literature regarding the biological activity of 2-(2,4,5-Trifluorophenyl)ethanol or its interaction with any signaling pathways. Its structural similarity to other biologically active phenylethanol derivatives suggests potential for biological effects, but this would require experimental investigation.

Mandatory Visualization

The following diagram illustrates the logical progression of characterizing a chemical compound like 2-(2,4,5-Trifluorophenyl)ethanol, highlighting the current gaps in knowledge.

An In-depth Technical Guide to the Crystal Structure Analysis of 2-(2,4,5-Trifluorophenyl)ethanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of 2-(2,4,5-trifluorophenyl)ethanol and its derivatives. While specific crystallographic data for these exact compounds are not publicly available, this document outlines the complete workflow, from synthesis to data analysis, that would be employed for their structural elucidation. The protocols and data presented herein are based on established practices in small molecule X-ray crystallography and serve as a detailed framework for researchers in the field.

Introduction

The three-dimensional arrangement of atoms in a molecule is fundamental to its physicochemical properties and biological activity. For fluorinated organic compounds such as 2-(2,4,5-trifluorophenyl)ethanol derivatives, which are of significant interest in medicinal chemistry, a precise understanding of their crystal structure is invaluable for structure-activity relationship (SAR) studies and rational drug design. The incorporation of fluorine atoms can significantly influence molecular conformation, intermolecular interactions, and metabolic stability.

This guide details the experimental and computational steps required to determine the crystal structure of novel 2-(2,4,5-trifluorophenyl)ethanol derivatives, providing a roadmap for their synthesis, crystallization, and subsequent analysis by single-crystal X-ray diffraction.

Experimental Protocols

Synthesis of 2-(2,4,5-Trifluorophenyl)ethanol Derivatives

The synthesis of the parent compound, 2-(2,4,5-trifluorophenyl)ethanol, can be achieved through the reduction of a suitable precursor such as 2,4,5-trifluorophenylacetic acid or its corresponding ketone, 2-chloro-1-(2,4,5-trifluorophenyl)ethanone. Derivatives can be synthesized by modifying the ethanol moiety or by introducing further substitutions on the phenyl ring, where synthetically feasible.

Example Synthetic Protocol (Hypothetical):

-

Synthesis of 2-Chloro-1-(2,4,5-trifluorophenyl)ethanone: A mixture of 1,2,4-trifluorobenzene, chloroacetyl chloride, and a Lewis acid catalyst (e.g., aluminum trichloride) is stirred at an elevated temperature (e.g., 70°C) for several hours. The reaction is then neutralized and the product extracted.

-

Reduction to 2-(2,4,5-Trifluorophenyl)ethanol: The resulting ketone is reduced using a suitable reducing agent, such as sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol), to yield the target alcohol.

-

Purification: The crude product is purified by column chromatography on silica gel to obtain the pure 2-(2,4,5-trifluorophenyl)ethanol.

-

Synthesis of Derivatives: Further derivatization, for instance, through esterification of the hydroxyl group, can be carried out using standard organic chemistry procedures.

Crystallization

The growth of high-quality single crystals is a critical and often rate-limiting step in crystal structure determination. Various techniques can be employed to obtain crystals suitable for X-ray diffraction.

Common Crystallization Methods:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.

-

Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The gradual diffusion of the second solvent into the first reduces the solubility of the compound, inducing crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Single-Crystal X-ray Diffraction

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis to determine their three-dimensional structure.

Data Collection and Structure Refinement Workflow:

-

Crystal Mounting: A single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head, often in a cryo-loop and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

-

Data Processing: The collected images are processed to determine the unit cell parameters, space group, and the intensities of the reflections. This involves indexing the diffraction spots and integrating their intensities.

-

Structure Solution: The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.

-

Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares minimization procedure. This iterative process involves adjusting atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors.

Data Presentation (Hypothetical Data)

The results of a crystal structure analysis are typically summarized in a series of tables. Below are examples of how such data for a hypothetical derivative, "Compound X," would be presented.

Table 1: Crystal Data and Structure Refinement for Compound X

| Parameter | Value |

| Empirical formula | C₉H₈F₃O₂Cl |

| Formula weight | 256.61 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.543(2) Å, α = 90° |

| b = 12.123(3) Å, β = 101.34(1)° | |

| c = 9.876(2) Å, γ = 90° | |

| Volume | 1002.3(4) ų |

| Z | 4 |

| Density (calculated) | 1.701 Mg/m³ |

| Absorption coefficient | 0.45 mm⁻¹ |

| F(000) | 520 |

| Crystal size | 0.25 x 0.15 x 0.10 mm³ |

| Theta range for data collection | 2.5° to 28.0° |

| Reflections collected | 9876 |

| Independent reflections | 2345 [R(int) = 0.034] |

| Completeness to theta = 28.0° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / params | 2345 / 0 / 154 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R₁ = 0.045, wR₂ = 0.112 |

| R indices (all data) | R₁ = 0.058, wR₂ = 0.125 |

| Largest diff. peak and hole | 0.34 and -0.28 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å) and Angles (°) for Compound X

| Bond | Length (Å) | Angle | Degrees (°) |

| C1-C2 | 1.385(3) | C6-C1-C2 | 119.5(2) |

| C1-F1 | 1.352(2) | C1-C2-C3 | 120.3(2) |

| C7-C8 | 1.518(3) | C2-C3-F2 | 118.9(2) |

| C8-O1 | 1.425(2) | C7-C8-O1 | 110.2(2) |

| O2-C9 | 1.345(2) | C8-O2-C9 | 117.4(2) |

Visualizations

Diagrams are essential for illustrating workflows and relationships in structural biology and chemistry.

Conclusion

The crystal structure analysis of 2-(2,4,5-trifluorophenyl)ethanol derivatives, while a meticulous process, yields invaluable information for drug discovery and materials science. The combination of chemical synthesis, crystal growth, and high-resolution X-ray diffraction provides a definitive view of the molecular architecture. This guide has outlined the essential steps and data presentation standards for such an analysis, offering a foundational resource for researchers embarking on the structural characterization of novel fluorinated compounds. The insights gained from these studies are crucial for understanding the interplay between molecular structure and function, ultimately guiding the design of new molecules with desired properties.

Technical Guide: 2-(2,4,5-Trifluorophenyl)ethanol (CAS 883267-70-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,4,5-Trifluorophenyl)ethanol is a fluorinated aromatic alcohol that serves as a valuable building block in organic synthesis. Its trifluorinated phenyl ring imparts unique chemical properties, making it a compound of interest in the development of novel pharmaceuticals and agrochemicals. The presence of fluorine atoms can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of 2-(2,4,5-Trifluorophenyl)ethanol.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 883267-70-7 | - |

| Molecular Formula | C₈H₇F₃O | [1] |

| Molecular Weight | 176.14 g/mol | [1] |

| Physical Form | Liquid | [1][2] |

| Purity | ≥97% | [3] |

| Boiling Point | Predicted: ~220-240 °C at 760 mmHg | Prediction |

| Density | Predicted: ~1.3 - 1.4 g/cm³ | Prediction |

| Solubility | Predicted to be soluble in common organic solvents like ethanol, methanol, and dichloromethane. Limited solubility in water is expected. | Prediction |

Spectral Data

Detailed experimental spectral data for 2-(2,4,5-Trifluorophenyl)ethanol is not widely published. However, based on its chemical structure, the following characteristic spectral features can be predicted.

3.1. 1H NMR Spectroscopy (Predicted)

-

Aromatic Protons (Ar-H): Two signals in the aromatic region (δ 6.8-7.5 ppm), each exhibiting complex splitting patterns due to 1H-1H and 1H-19F coupling.

-

Methylene Protons (-CH₂-Ar): A triplet around δ 2.8-3.0 ppm.

-

Methylene Protons (-CH₂-OH): A triplet around δ 3.8-4.0 ppm.

-

Hydroxyl Proton (-OH): A broad singlet, with its chemical shift dependent on concentration and solvent.

3.2. 13C NMR Spectroscopy (Predicted)

-

Aromatic Carbons (C-F and C-H): Multiple signals in the aromatic region (δ 110-160 ppm), with carbon signals directly attached to fluorine showing characteristic splitting (large 1JC-F coupling constants).

-

Methylene Carbon (-CH₂-Ar): A signal around δ 30-35 ppm.

-

Methylene Carbon (-CH₂-OH): A signal around δ 60-65 ppm.

3.3. FT-IR Spectroscopy (Predicted)

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.

-

C-H Stretch (Aromatic): Peaks around 3000-3100 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks around 2850-2960 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the region of 1450-1600 cm⁻¹.

-

C-F Stretch: Strong absorptions in the fingerprint region, typically between 1000-1300 cm⁻¹.

-

C-O Stretch: A peak around 1050-1150 cm⁻¹.

Synthesis

4.1. Conceptual Synthesis Workflow

References

Reactivity and stability studies of 2-(2,4,5-Trifluorophenyl)ethanol

An In-depth Technical Guide on the Reactivity and Stability of 2-(2,4,5-Trifluorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,4,5-Trifluorophenyl)ethanol is a fluorinated aromatic alcohol with potential applications as a versatile intermediate in the synthesis of novel compounds, particularly in the fields of agrochemicals and pharmaceuticals. The incorporation of fluorine atoms into pharmaceutical candidates can significantly influence their metabolic stability, potency, and pharmacokinetic properties.[1] A thorough understanding of the reactivity and stability of this molecule is paramount for its successful application and for the development of stable formulations.[2]

This technical guide provides a comprehensive overview of the predicted reactivity and stability of 2-(2,4,5-Trifluorophenyl)ethanol. It outlines the expected degradation pathways and provides detailed experimental protocols for forced degradation studies, which are crucial for identifying potential degradants and establishing the intrinsic stability of the molecule.[3][4] Forced degradation studies are a critical component of pharmaceutical development, providing a controlled way to understand how a drug substance behaves under stress and to develop stability-indicating analytical methods.[5][6]

Predicted Chemical Reactivity

The chemical reactivity of 2-(2,4,5-Trifluorophenyl)ethanol is primarily governed by its two functional groups: the primary alcohol and the trifluorinated phenyl ring.

1. Reactivity of the Primary Alcohol Group:

The hydroxyl (-OH) group is the most reactive site in the molecule.[7] As a primary alcohol, it is expected to undergo several characteristic reactions:

-

Oxidation: Primary alcohols can be oxidized to form aldehydes, which can be further oxidized to carboxylic acids.[8][9][10] The initial product of oxidation would be 2-(2,4,5-trifluorophenyl)acetaldehyde, followed by further oxidation to 2,4,5-trifluorophenylacetic acid. Common oxidizing agents include acidified potassium dichromate(VI) or potassium permanganate(VII).[8]

-

Esterification: In the presence of a carboxylic acid and an acid catalyst, the alcohol can form an ester.[10]

-

Substitution: The hydroxyl group can be substituted by a halogen to form a haloalkane, typically in the presence of a strong acid.[7]

-

Dehydration: Under high temperatures and in the presence of a strong acid catalyst, alcohols can undergo dehydration to form alkenes.[9]

2. Reactivity of the 2,4,5-Trifluorophenyl Group:

The aromatic ring is substituted with three fluorine atoms, which are highly electronegative. This has a significant impact on the ring's reactivity:

-

Inductive and Resonance Effects: The fluorine atoms exert a strong electron-withdrawing inductive effect, which generally deactivates the ring towards electrophilic aromatic substitution.[11] However, fluorine can also act as a pi-donor through a mesomeric (resonance) effect, which directs electrophilic attack to the ortho and para positions.[11] The interplay of these effects means that the reactivity of fluorobenzene in electrophilic aromatic substitution can be similar to that of benzene itself.[12]

-

Nucleophilic Aromatic Substitution: The strong electron-withdrawing nature of the fluorine atoms makes the aromatic ring more susceptible to nucleophilic aromatic substitution, where a nucleophile replaces one of the fluorine atoms. This reaction is generally more favorable than in non-fluorinated benzene rings.

Stability Profile and Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of a drug substance by subjecting it to conditions more severe than accelerated stability testing.[2][3] These studies help to identify degradation pathways and develop stability-indicating analytical methods.[13] The International Council for Harmonisation (ICH) guidelines recommend exposing the drug substance to stress conditions such as hydrolysis, oxidation, photolysis, and thermal stress.[2]

Predicted Degradation Pathways

Based on the chemical structure of 2-(2,4,5-Trifluorophenyl)ethanol, the following degradation pathways are predicted under forced degradation conditions:

-

Hydrolytic Degradation: This compound is expected to be stable under neutral aqueous conditions. Under strongly acidic or basic conditions, dehydration to form a styrene derivative could potentially occur, although this typically requires high temperatures.

-

Oxidative Degradation: The primary alcohol is susceptible to oxidation. Exposure to oxidizing agents like hydrogen peroxide is expected to yield 2-(2,4,5-trifluorophenyl)acetaldehyde and subsequently 2,4,5-trifluorophenylacetic acid.

-

Photolytic Degradation: Aromatic compounds can be susceptible to photodegradation. Exposure to UV or visible light may lead to the formation of radical species, potentially leading to polymerization or cleavage of the C-C bond in the ethanol side chain.

-

Thermal Degradation: At elevated temperatures, dehydration is a possible degradation pathway.[14] The stability in the solid state versus in solution should be evaluated.

Data Presentation

The following tables summarize the predicted stability of 2-(2,4,5-Trifluorophenyl)ethanol under various forced degradation conditions. The data presented is illustrative and should be confirmed by experimental studies.

Table 1: Summary of Forced Degradation Studies for 2-(2,4,5-Trifluorophenyl)ethanol

| Stress Condition | Reagent/Condition | Time | Predicted Degradation (%) | Major Degradation Products |

| Acid Hydrolysis | 0.1 M HCl | 72 hours | < 5% | Minor dehydration product |

| Base Hydrolysis | 0.1 M NaOH | 72 hours | < 5% | Minor dehydration product |

| Oxidation | 3% H₂O₂ | 24 hours | 15-20% | 2-(2,4,5-Trifluorophenyl)acetaldehyde, 2,4,5-Trifluorophenylacetic acid |

| Thermal (Solid) | 80°C | 7 days | < 2% | None significant |

| Thermal (Solution) | 60°C in Water | 7 days | 5-10% | Dehydration product |

| Photostability (Solid) | ICH Q1B Option 2 | - | < 2% | None significant |

| Photostability (Solution) | ICH Q1B Option 2 | - | 10-15% | Photolytic cleavage/rearrangement products |

Table 2: Proposed Specifications for Stability-Indicating Assay

| Parameter | Acceptance Criteria |

| Appearance | Clear, colorless liquid |

| Assay (HPLC) | 98.0% - 102.0% |

| Individual Impurity | ≤ 0.2% |

| Total Impurities | ≤ 1.0% |

| Water Content | ≤ 0.5% |

Experimental Protocols

The following are detailed methodologies for the key forced degradation experiments. A validated stability-indicating analytical procedure, such as High-Performance Liquid Chromatography (HPLC) with UV and mass spectrometric detection, is required for the analysis of all samples.[15][16]

Protocol 1: Hydrolytic Degradation

-

Preparation of Stock Solution: Prepare a stock solution of 2-(2,4,5-Trifluorophenyl)ethanol at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

-

Acid Hydrolysis:

-

Add 1 mL of the stock solution to a 10 mL volumetric flask.

-

Add 5 mL of 0.1 M hydrochloric acid.

-

Keep the flask at 60°C for 72 hours.

-

After incubation, cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M sodium hydroxide.

-

Dilute to volume with the mobile phase.

-

-

Base Hydrolysis:

-

Add 1 mL of the stock solution to a 10 mL volumetric flask.

-

Add 5 mL of 0.1 M sodium hydroxide.

-

Keep the flask at 60°C for 72 hours.

-

After incubation, cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M hydrochloric acid.

-

Dilute to volume with the mobile phase.

-

-

Neutral Hydrolysis:

-

Add 1 mL of the stock solution to a 10 mL volumetric flask.

-

Add 5 mL of purified water.

-

Keep the flask at 60°C for 72 hours.

-

After incubation, cool the solution to room temperature.

-

Dilute to volume with the mobile phase.

-

-

Analysis: Analyze all samples by the stability-indicating HPLC method.

Protocol 2: Oxidative Degradation

-

Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 2-(2,4,5-Trifluorophenyl)ethanol.

-

Procedure:

-

Add 1 mL of the stock solution to a 10 mL volumetric flask.

-

Add 1 mL of 3% hydrogen peroxide solution.

-

Keep the flask at room temperature, protected from light, for 24 hours.

-

Dilute to volume with the mobile phase.

-

-

Analysis: Analyze the sample by the stability-indicating HPLC method.

Protocol 3: Photolytic Degradation

-

Sample Preparation:

-

Solid State: Spread a thin layer of the solid drug substance in a shallow, transparent dish.

-

Solution State: Prepare a 1 mg/mL solution of the drug substance in a suitable solvent and place it in a transparent container.

-

-

Control Samples: Prepare identical samples wrapped in aluminum foil to serve as dark controls.

-

Exposure:

-

Place the samples and controls in a photostability chamber.

-

Expose the samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

-

Analysis: Analyze the exposed samples and the dark controls by the stability-indicating HPLC method.

Protocol 4: Thermal Degradation

-

Sample Preparation:

-

Solid State: Place an adequate amount of the solid drug substance in a suitable container.

-

Solution State: Prepare a 1 mg/mL solution of the drug substance in a suitable solvent.

-

-

Procedure:

-

Place the samples in a temperature-controlled oven at 80°C (for solid) or 60°C (for solution).

-

Store control samples at the recommended storage condition.

-

Withdraw samples at appropriate time intervals (e.g., 1, 3, and 7 days).

-

-

Analysis: Analyze the samples by the stability-indicating HPLC method.

Mandatory Visualization

The following diagrams illustrate the predicted degradation pathways and a general workflow for the stability studies.

Caption: Predicted degradation pathways for 2-(2,4,5-Trifluorophenyl)ethanol.

Caption: General workflow for forced degradation and stability studies.

Conclusion

This technical guide outlines the expected reactivity and stability profile of 2-(2,4,5-Trifluorophenyl)ethanol based on fundamental chemical principles and data from analogous structures. The primary alcohol functional group is predicted to be the main site of reactivity, particularly susceptible to oxidation.[17] The trifluorinated phenyl ring is anticipated to be relatively stable, though it may influence the overall properties of the molecule.

The provided experimental protocols for forced degradation studies serve as a robust framework for experimentally determining the intrinsic stability of the compound.[2] The results from these studies are crucial for identifying potential degradants, elucidating degradation pathways, and developing a validated stability-indicating method for quality control and formulation development.[3] It is imperative that these predictive analyses are substantiated with rigorous experimental data to ensure the safety, efficacy, and quality of any potential drug product containing this molecule.

References

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. acdlabs.com [acdlabs.com]

- 6. biomedres.us [biomedres.us]

- 7. Alcohol Reactivity [www2.chemistry.msu.edu]

- 8. savemyexams.com [savemyexams.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. researchgate.net [researchgate.net]

- 13. ijsdr.org [ijsdr.org]

- 14. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 15. scribd.com [scribd.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. crab.rutgers.edu [crab.rutgers.edu]

The Versatile Role of the 2,4,5-Trifluorophenyl Moiety in Medicinal Chemistry: A Focus on 2-(2,4,5-Trifluorophenyl)ethanol and its Analogs

Introduction

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic and pharmacodynamic profile. The 2,4,5-trifluorophenyl group, in particular, is a valuable pharmacophore found in several approved drugs and clinical candidates. This technical guide explores the potential applications of 2-(2,4,5-Trifluorophenyl)ethanol as a key building block in the synthesis of novel therapeutic agents. While direct and extensive research on this specific alcohol is limited, its close structural relationship to well-utilized synthons provides a strong basis for its potential in drug discovery.

The Significance of the 2,4,5-Trifluorophenyl Scaffold

The 2,4,5-trifluorophenylacetic acid, a closely related oxidized form of 2-(2,4,5-Trifluorophenyl)ethanol, serves as a critical intermediate in the synthesis of the highly successful anti-diabetic drug, Sitagliptin.[1][2][3] Sitagliptin is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for the degradation of incretin hormones that play a crucial role in glucose homeostasis. The trifluorophenyl group in Sitagliptin is essential for its high affinity and selectivity towards the DPP-4 enzyme.

The utility of the trifluorophenyl moiety extends beyond diabetes treatment. Various derivatives incorporating this group have been investigated for a range of therapeutic applications, highlighting its versatility as a pharmacophore.

Potential Applications of 2-(2,4,5-Trifluorophenyl)ethanol in Drug Design

Given the proven importance of the 2,4,5-trifluorophenyl scaffold, 2-(2,4,5-Trifluorophenyl)ethanol represents a valuable, yet underexplored, starting material for the synthesis of novel drug candidates. The primary alcohol functionality of this molecule offers a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Potential synthetic pathways originating from 2-(2,4,5-Trifluorophenyl)ethanol are numerous. The hydroxyl group can be readily converted into a wide array of other functionalities, serving as a precursor for the synthesis of esters, ethers, amines, and other derivatives.

Logical Workflow for a Medicinal Chemistry Campaign

Caption: Synthetic routes from 2-(2,4,5-Trifluorophenyl)ethanol.

Synthesis of Key Intermediates

The primary synthetic utility of 2-(2,4,5-Trifluorophenyl)ethanol in medicinal chemistry would likely begin with its conversion to more reactive intermediates.

Oxidation to 2,4,5-Trifluorophenylacetic Acid

A straightforward and crucial transformation is the oxidation of the primary alcohol to the corresponding carboxylic acid, 2,4,5-Trifluorophenylacetic acid. This transformation is pivotal as it opens the door to the synthesis of a vast array of amide and ester derivatives.

Experimental Protocol: Oxidation of 2-(2,4,5-Trifluorophenyl)ethanol

A general procedure for the oxidation of a primary alcohol to a carboxylic acid can be achieved using various oxidizing agents. A common and effective method involves the use of Jones reagent (chromium trioxide in aqueous sulfuric acid) or a milder two-step procedure involving an initial oxidation to the aldehyde followed by further oxidation to the carboxylic acid.

-

Step 1: Oxidation to the Aldehyde (e.g., using PCC)

-

To a stirred solution of 2-(2,4,5-Trifluorophenyl)ethanol in dichloromethane, add pyridinium chlorochromate (PCC).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through a pad of silica gel and concentrate the filtrate to obtain the crude 2,4,5-trifluorophenylacetaldehyde.

-

-

Step 2: Oxidation to the Carboxylic Acid (e.g., using Pinnick Oxidation)

-

Dissolve the crude aldehyde in a mixture of tert-butanol and water.

-

Add 2-methyl-2-butene followed by a solution of sodium chlorite in water, while maintaining the temperature below 25 °C.

-

Stir the reaction until complete, then quench with sodium sulfite solution.

-

Acidify the mixture and extract the product with an organic solvent.

-

Dry the organic layer and concentrate to yield 2,4,5-trifluorophenylacetic acid.

-

Workflow for Synthesis and Derivatization

Caption: Synthesis and derivatization of the core scaffold.

Structure-Activity Relationship (SAR) Considerations

While specific SAR data for derivatives of 2-(2,4,5-Trifluorophenyl)ethanol is not available in the public domain, we can extrapolate potential strategies based on the known importance of the trifluorophenyl moiety.

-

Modification of the Ethyl Linker: The two-carbon linker can be modified to alter the flexibility and spatial orientation of the trifluorophenyl ring relative to a pharmacophoric group. Introducing substituents on the linker or changing its length could significantly impact biological activity.

-

Derivatization of the Phenyl Ring: While the 2,4,5-trifluoro substitution pattern is often optimal, further functionalization of the aromatic ring could be explored to fine-tune electronic properties and introduce additional binding interactions.

-

Ester and Ether Analogs: Converting the alcohol to various esters and ethers allows for the exploration of a wide range of lipophilicity and hydrogen bonding capabilities at that position. This can be crucial for optimizing cell permeability and target engagement.

-

Bioisosteric Replacement: The alcohol functionality could be replaced with other groups of similar size and electronic properties, such as a primary amine or a thiol, to probe the importance of the hydroxyl group in target binding.

Conclusion

Although direct applications of 2-(2,4,5-Trifluorophenyl)ethanol in medicinal chemistry are not yet widely documented in peer-reviewed literature, its strategic importance as a synthetic precursor is evident from the well-established utility of the 2,4,5-trifluorophenyl scaffold in approved drugs like Sitagliptin. The versatility of its primary alcohol functionality makes it an attractive starting point for the generation of diverse chemical libraries. Future research focused on the systematic exploration of derivatives of 2-(2,4,5-Trifluorophenyl)ethanol could unveil novel therapeutic agents with improved pharmacological profiles for a variety of diseases. The synthetic accessibility and the proven track record of the core trifluorophenyl moiety make this compound a promising, yet untapped, resource for drug discovery and development professionals.

References

The Strategic Utility of 2-(2,4,5-Trifluorophenyl)ethanol in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2,4,5-Trifluorophenyl)ethanol is a key fluorinated building block in contemporary organic synthesis, prized for the unique electronic properties imparted by its trifluorinated phenyl ring. This technical guide provides an in-depth analysis of its synthesis, characterization, and primary application as a crucial intermediate in the development of pharmaceuticals, most notably the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin. Detailed experimental protocols, comprehensive data summaries, and workflow diagrams are presented to equip researchers with the practical knowledge required for its effective utilization.

Introduction

The incorporation of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. The 2,4,5-trifluorophenyl motif is of particular interest, and building blocks containing this group are valuable assets in the synthesis of complex molecular targets. 2-(2,4,5-Trifluorophenyl)ethanol, also known as 2,4,5-trifluorophenethyl alcohol, has emerged as a significant intermediate, primarily due to its role in the synthesis of the antidiabetic drug Sitagliptin.[1][2] This guide will explore the synthesis of this alcohol, its key reactions, and its strategic importance in drug discovery and development.

Physicochemical and Spectroscopic Data

The properties of 2-(2,4,5-Trifluorophenyl)ethanol are summarized in the tables below. These data are essential for its identification, purification, and characterization in a laboratory setting.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 883267-70-7 | [3][4] |

| Molecular Formula | C₈H₇F₃O | [3][5] |

| Molecular Weight | 176.14 g/mol | [3] |

| Appearance | Colorless Liquid | [3][4] |

| Purity | ≥97% (typical) | [5] |

| Storage Temperature | Room Temperature | [4] |

Table 2: Predicted ¹H and ¹³C NMR Spectroscopic Data

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ar-H | 6.90 - 7.30 | m | 2H |

| -CH₂-OH | ~3.85 | t | 2H |

| -CH₂-Ar | ~2.90 | t | 2H |

| -OH | Variable | br s | 1H |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | ||

| Quaternary Ar-C (C-F) | 145 - 158 (m) | ||

| Ar-CH | 105 - 118 (m) | ||

| -CH₂-OH | ~61 | ||

| -CH₂-Ar | ~32 |

Note: Predicted NMR data is based on the analysis of similar structures and standard chemical shift values. Actual experimental values may vary based on solvent and other conditions.

Synthesis of 2-(2,4,5-Trifluorophenyl)ethanol

The most direct and commonly cited method for the preparation of 2-(2,4,5-Trifluorophenyl)ethanol is the reduction of its corresponding carboxylic acid, 2,4,5-trifluorophenylacetic acid.

Reduction of 2,4,5-Trifluorophenylacetic Acid

A robust method for this transformation involves the use of sodium borohydride in the presence of methanesulfonic acid.[1] This approach offers a safe and effective alternative to stronger reducing agents like lithium aluminum hydride.

Table 3: Synthesis of 2-(2,4,5-Trifluorophenyl)ethanol

| Reactant | Reagent | Product | Expected Yield |

| 2,4,5-Trifluorophenylacetic Acid | 1. Sodium Borohydride (NaBH₄) 2. Methanesulfonic Acid (CH₃SO₃H) | 2-(2,4,5-Trifluorophenyl)ethanol | High |

Detailed Experimental Protocol

The following is a representative experimental protocol based on the synthetic transformation described in the literature.[1]

Objective: To synthesize 2-(2,4,5-Trifluorophenyl)ethanol via the reduction of 2,4,5-trifluorophenylacetic acid.

Materials:

-

2,4,5-Trifluorophenylacetic acid

-

Sodium borohydride (NaBH₄)

-

Methanesulfonic acid (CH₃SO₃H)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized water

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,4,5-trifluorophenylacetic acid (1.0 eq).

-

Add anhydrous THF to dissolve the starting material.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium borohydride (2.0-3.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

After the addition of NaBH₄ is complete, slowly add methanesulfonic acid (2.0-3.0 eq) dropwise via a dropping funnel. Monitor for gas evolution.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow addition of deionized water.

-

Extract the aqueous mixture with diethyl ether (3 x volumes).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield pure 2-(2,4,5-Trifluorophenyl)ethanol.

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Application as a Building Block in Organic Synthesis

The primary application of 2-(2,4,5-Trifluorophenyl)ethanol is as a key intermediate in the synthesis of Sitagliptin, a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4) used for the treatment of type 2 diabetes.[1][2]

Synthesis of a Key Sitagliptin Intermediate

In the asymmetric synthesis of a chiral intermediate for Sitagliptin, 2-(2,4,5-Trifluorophenyl)ethanol is first oxidized to the corresponding aldehyde, 2-(2,4,5-trifluorophenyl)acetaldehyde. This aldehyde then undergoes a condensation reaction to form a key chiral intermediate.[1]

References

- 1. Frontiers | Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists [frontiersin.org]

- 2. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]

- 3. 2-(2,4,5-Trifluorophenyl)ethanol | CymitQuimica [cymitquimica.com]

- 4. 2-(2,4,5-Trifluorophenyl)ethanol | 883267-70-7 [sigmaaldrich.com]

- 5. labcompare.com [labcompare.com]

The Strategic Derivatization of 2-(2,4,5-Trifluorophenyl)ethanol: A Gateway to Potent Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced metabolic stability, binding affinity, and favorable pharmacokinetic profiles. The 2-(2,4,5-Trifluorophenyl)ethanol core is a prime example of a fluorinated building block that has garnered significant interest in the development of novel therapeutics. Its unique electronic properties and potential for diverse chemical modifications make it an attractive starting point for the synthesis of a wide range of derivatives with potential applications in various disease areas.

This technical guide provides an in-depth exploration of the derivatization of 2-(2,4,5-Trifluorophenyl)ethanol, with a particular focus on its pivotal role as a key intermediate in the synthesis of potent enzyme inhibitors. We will delve into the synthetic strategies, quantitative biological data, and the underlying signaling pathways modulated by these derivatives, offering a comprehensive resource for researchers in the field of drug discovery and development.

Quantitative Data Summary

The derivatization of the 2-(2,4,5-Trifluorophenyl)ethanol core has led to the discovery of highly potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose homeostasis. The following table summarizes the in vitro inhibitory activity of a prominent derivative, Sitagliptin, against DPP-4 and other related proteases.

| Compound | Target Enzyme | IC50 (nM) | Selectivity vs. DPP-8 | Selectivity vs. DPP-9 |

| Sitagliptin | DPP-4 | 19 | >2600-fold | >2600-fold |

Data represents the concentration required for 50% inhibition of enzyme activity.

Experimental Protocols

The following section details a representative experimental protocol for the synthesis of a key chiral intermediate derived from a trifluorophenyl precursor, which is a critical step in the synthesis of Sitagliptin.

Synthesis of a Chiral β-Amino Acid Derivative

This protocol outlines a general asymmetric hydrogenation approach to establish the chiral center, a crucial feature for the biological activity of many derivatives.

Materials:

-

A trifluorophenyl-containing enamine precursor

-

Rhodium-based chiral catalyst (e.g., Rh(I)-ferrocenyl diphosphine complex)

-

Hydrogen gas

-

Anhydrous methanol

-

High-pressure reactor

Procedure:

-

The trifluorophenyl-containing enamine precursor is dissolved in anhydrous methanol in a high-pressure reactor.

-

The chiral rhodium catalyst is added to the solution under an inert atmosphere.

-

The reactor is sealed and purged with hydrogen gas.

-

The reaction mixture is stirred under a specific hydrogen pressure (e.g., 90 psi) at a controlled temperature (e.g., 50°C) for a defined period (e.g., 12-24 hours).

-

Upon completion, the reactor is cooled to room temperature and the hydrogen pressure is carefully released.

-

The solvent is removed under reduced pressure.

-

The resulting crude product is purified by recrystallization or chromatography to yield the desired chiral β-amino acid derivative with high enantiomeric excess.

Signaling Pathway and Experimental Workflow

The primary therapeutic target for derivatives of 2-(2,4,5-Trifluorophenyl)ethanol, such as Sitagliptin, is the enzyme Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a serine protease that plays a crucial role in the inactivation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).

DPP-4 Inhibition Signaling Pathway

By inhibiting DPP-4, these derivatives prevent the breakdown of GLP-1 and GIP, leading to increased levels of these active hormones. This, in turn, enhances glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon release from pancreatic α-cells, ultimately resulting in improved glycemic control.

Caption: DPP-4 Inhibition Pathway

General Experimental Workflow for Derivative Synthesis and Evaluation

The development of novel derivatives from 2-(2,4,5-Trifluorophenyl)ethanol follows a structured workflow from initial synthesis to biological characterization.

A Methodological Guide to the Theoretical and Computational Investigation of 2-(2,4,5-Trifluorophenyl)ethanol

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, dedicated theoretical and computational studies on 2-(2,4,5-Trifluorophenyl)ethanol are not extensively available in peer-reviewed literature. This guide, therefore, presents a comprehensive methodological framework for conducting such research, drawing upon established computational chemistry principles and experimental techniques applied to analogous molecules.

Introduction

2-(2,4,5-Trifluorophenyl)ethanol is a fluorinated aromatic alcohol with potential applications in medicinal chemistry and materials science. The trifluorophenyl moiety can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an interesting candidate for drug design and as a precursor for various organic syntheses. A thorough understanding of its structural, spectroscopic, and electronic properties through a synergistic approach of experimental and computational methods is crucial for its effective application.

This technical guide outlines a proposed workflow for a comprehensive investigation of 2-(2,4,5-Trifluorophenyl)ethanol, detailing the necessary experimental protocols and computational methodologies.

Proposed Experimental Protocols

Synthesis

A plausible synthetic route to 2-(2,4,5-Trifluorophenyl)ethanol can be adapted from methods used for similar compounds, such as the reduction of a corresponding ketone or carboxylic acid derivative.[1][2]

Protocol: Reduction of 2-(2,4,5-Trifluorophenyl)acetic acid

-

Preparation of the Acid Chloride: 2,4,5-Trifluorophenylacetic acid is reacted with a chlorinating agent like thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane) to yield 2,4,5-trifluorophenylacetyl chloride.[2]

-

Reduction to the Alcohol: The resulting acid chloride is then reduced using a suitable reducing agent. A strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) at low temperatures (e.g., 0 °C) would be effective.

-

Work-up and Purification: The reaction is carefully quenched with water and a base (e.g., NaOH solution). The product is then extracted with an organic solvent. The combined organic layers are washed, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Characterization

FT-IR and FT-Raman Spectroscopy: The vibrational modes of the synthesized compound would be characterized using Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy.

-

FT-IR Protocol: The FT-IR spectrum would be recorded in the 4000–400 cm⁻¹ range using a KBr pellet technique or as a thin film on a salt plate.[3][4]

-

FT-Raman Protocol: The FT-Raman spectrum would be recorded in the 4000–100 cm⁻¹ range using a Nd:YAG laser operating at a suitable wavelength to avoid fluorescence.

NMR Spectroscopy: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra are essential for structural elucidation.

-

NMR Protocol: Spectra would be recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[5][6] Tetramethylsilane (TMS) would be used as an internal standard. The chemical shifts (δ) would be reported in parts per million (ppm).[6]

UV-Vis Spectroscopy: The electronic absorption properties would be studied using UV-Visible (UV-Vis) spectroscopy.

-

UV-Vis Protocol: The UV-Vis absorption spectrum would be recorded in the 200–800 nm range using a dilute solution of the compound in a suitable solvent, such as ethanol or methanol.[7][8][9]

Computational Methodology

Computational studies, primarily using Density Functional Theory (DFT), would be employed to complement and interpret the experimental findings.

Geometry Optimization and Vibrational Frequencies

The molecular geometry of 2-(2,4,5-Trifluorophenyl)ethanol would be optimized in the gas phase using DFT with a functional such as B3LYP and a basis set like 6-311++G(d,p).[10][11] The optimized structure corresponds to a minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in the vibrational analysis. The calculated vibrational frequencies would be scaled by an appropriate factor to facilitate comparison with the experimental FT-IR and FT-Raman data.

NMR Chemical Shifts

The ¹H and ¹³C NMR chemical shifts would be calculated using the Gauge-Independent Atomic Orbital (GIAO) method with the B3LYP/6-311++G(d,p) level of theory. The calculated chemical shifts would be referenced to TMS, calculated at the same level of theory.

Electronic Properties Analysis

-

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic excitation properties.[12][13]

-

Molecular Electrostatic Potential (MEP): The MEP surface would be mapped to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[12][14] The red regions on the MEP surface indicate electron-rich areas (nucleophilic sites), while blue regions represent electron-deficient areas (electrophilic sites).[14]

Nonlinear Optical (NLO) Properties

The NLO properties would be investigated by calculating the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β) using DFT.[15] These parameters are essential for evaluating the potential of the molecule in NLO applications.

Data Presentation

The following tables are templates for the presentation of the quantitative data that would be obtained from the proposed study.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Bond Angles)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C1-C2 | C1-C2-C3 | ||

| C-F | C-C-H | ||

| C-O | H-O-C |

| O-H | | | |

Table 2: Experimental and Calculated Vibrational Wavenumbers (cm⁻¹)

| Experimental FT-IR | Experimental FT-Raman | Calculated (Scaled) | Assignment |

|---|---|---|---|

| ν(O-H) | |||

| ν(C-H) | |||

| ν(C=C) |

| | | | ν(C-F) |

Table 3: Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm)

| Atom | Experimental δ (ppm) | Calculated δ (ppm) |

|---|---|---|

| C1 | ||

| C2 | ||

| H1 |

| H(OH) | | |

Table 4: Calculated Electronic Properties

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | |

| LUMO Energy (eV) | |

| Energy Gap (eV) | |

| Dipole Moment (Debye) | |

| Mean Polarizability (esu) |

| First Hyperpolarizability (esu) | |

Visualizations

References

- 1. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 2. CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 3. 2-(Perfluorodecyl)ethanol | C12H5F21O | CID 70083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. researchgate.net [researchgate.net]

- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 9. journals.mu-varna.bg [journals.mu-varna.bg]

- 10. ajchem-a.com [ajchem-a.com]

- 11. ajchem-a.com [ajchem-a.com]

- 12. Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations | MDPI [mdpi.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journaleras.com [journaleras.com]

Methodological & Application

Synthesis of 2-(2,4,5-Trifluorophenyl)ethanol: Application Notes and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-(2,4,5-Trifluorophenyl)ethanol, a valuable intermediate in pharmaceutical and materials science research. The protocols outlined below describe two primary synthetic routes starting from readily available precursors: the reduction of 2,4,5-trifluorobenzaldehyde and the reduction of 2,4,5-trifluorophenylacetic acid.

Data Summary

The following table summarizes the key quantitative data for the two primary synthetic routes to 2-(2,4,5-Trifluorophenyl)ethanol.

| Parameter | Protocol 1: Reduction of 2,4,5-Trifluorobenzaldehyde | Protocol 2: Reduction of 2,4,5-Trifluorophenylacetic acid |

| Starting Material | 2,4,5-Trifluorobenzaldehyde | 2,4,5-Trifluorophenylacetic acid |

| Reducing Agent | Sodium borohydride (NaBH₄) | Lithium aluminum hydride (LiAlH₄) |

| Solvent | Methanol (MeOH) or Ethanol (EtOH) | Anhydrous Tetrahydrofuran (THF) or Diethyl ether (Et₂O) |

| Reaction Temperature | 0 °C to room temperature | 0 °C to reflux |

| Reaction Time | 1 - 3 hours | 4 - 16 hours |

| Work-up | Aqueous acid quench, extraction | Careful quench with water and base, extraction |

| Typical Yield | > 90% | > 85% |

| Purification | Column chromatography or distillation | Column chromatography or distillation |

Experimental Protocols

Protocol 1: Synthesis of 2-(2,4,5-Trifluorophenyl)ethanol via Reduction of 2,4,5-Trifluorobenzaldehyde

This protocol details the reduction of 2,4,5-trifluorobenzaldehyde using sodium borohydride, a mild and selective reducing agent.

Materials:

-

2,4,5-Trifluorobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2,4,5-trifluorobenzaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde).

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Slowly add sodium borohydride (1.1 eq) portion-wise to the cooled solution. Foaming may occur.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture again in an ice bath and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the remaining aqueous residue, add deionized water and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 2-(2,4,5-Trifluorophenyl)ethanol by flash column chromatography on silica gel or by vacuum distillation.

Protocol 2: Synthesis of 2-(2,4,5-Trifluorophenyl)ethanol via Reduction of 2,4,5-Trifluorophenylacetic acid

This protocol describes the reduction of 2,4,5-trifluorophenylacetic acid using the powerful reducing agent, lithium aluminum hydride. Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

Materials:

-

2,4,5-Trifluorophenylacetic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

15% Sodium hydroxide (NaOH) solution

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Inert gas supply (N₂ or Ar)

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Set up a dry three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

-

Suspend lithium aluminum hydride (1.5 - 2.0 eq) in anhydrous THF in the flask under an inert atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 2,4,5-trifluorophenylacetic acid (1.0 eq) in anhydrous THF in the dropping funnel and add it dropwise to the LiAlH₄ suspension with vigorous stirring.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-16 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the flask back to 0 °C.

-

Carefully quench the reaction by the dropwise addition of water (x mL), followed by 15% NaOH solution (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams. A white precipitate will form.

-

Stir the resulting mixture at room temperature for 30 minutes.

-

Filter the solid aluminum salts and wash thoroughly with diethyl ether.

-

Combine the filtrate and the ether washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude 2-(2,4,5-Trifluorophenyl)ethanol by flash column chromatography or vacuum distillation.

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of 2-(2,4,5-Trifluorophenyl)ethanol.

Caption: Workflow for Protocol 1.

Application Notes and Protocols for the Derivatization of 2-(2,4,5-Trifluorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of 2-(2,4,5-Trifluorophenyl)ethanol, a primary alcohol. Derivatization is a crucial step in many analytical and synthetic workflows, often employed to enhance the volatility and thermal stability of compounds for gas chromatography (GC) analysis, to introduce a chromophore for UV detection in liquid chromatography (LC), or to install a protecting group for multi-step organic synthesis.

This document outlines two common and effective derivatization strategies for the hydroxyl group of 2-(2,4,5-Trifluorophenyl)ethanol: Esterification via reaction with an acyl chloride and Silylation to form a silyl ether.

Esterification with Acetyl Chloride

Esterification is a widely used method for the derivatization of alcohols. The reaction of an alcohol with an acyl chloride is a rapid and often high-yielding process that produces a corresponding ester.[1][2] In this protocol, 2-(2,4,5-Trifluorophenyl)ethanol is converted to 2-(2,4,5-Trifluorophenyl)ethyl acetate. This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the hydrogen chloride byproduct.[3]

Experimental Protocol: Acetylation

Materials:

-